molecular formula C7H5BrN2 B032787 6-Bromo-1H-pyrrolo[3,2-b]pyridine CAS No. 944937-53-5

6-Bromo-1H-pyrrolo[3,2-b]pyridine

Katalognummer B032787
CAS-Nummer: 944937-53-5
Molekulargewicht: 197.03 g/mol
InChI-Schlüssel: OJFFFCVPCVATIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the empirical formula C7H5BrN2. It has a molecular weight of 197.03 . The compound is solid in form .


Synthesis Analysis

The synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine involves the ethynylation of a 6-bromo derivative . More detailed synthesis methods and reactions can be found in related peer-reviewed papers .


Molecular Structure Analysis

The InChI code for 6-Bromo-1H-pyrrolo[3,2-b]pyridine is 1S/C7H5BrN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H, (H,9,10) . The SMILES string representation is Brc1cnc2cc[nH]c2c1 .


Physical And Chemical Properties Analysis

6-Bromo-1H-pyrrolo[3,2-b]pyridine is a solid . It has a molecular weight of 197.03 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Wissenschaftliche Forschungsanwendungen

Cancer Research and Therapeutics

6-Bromo-1H-pyrrolo[3,2-b]pyridine: has shown promise in cancer research, particularly as a scaffold for developing fibroblast growth factor receptor (FGFR) inhibitors . Abnormal FGFR signaling is implicated in various cancers, and compounds derived from this pyrrolopyridine structure have been evaluated for their potential to inhibit cancer cell proliferation and induce apoptosis . This compound’s derivatives are being explored for their efficacy against breast cancer, lung cancer, and other malignancies .

Kinase Inhibition

The pyrrolopyridine core is a key structure in the design of kinase inhibitors. Kinases play a crucial role in signal transduction pathways that regulate cell functions such as growth, migration, and differentiation. Inhibitors based on 6-Bromo-1H-pyrrolo[3,2-b]pyridine have been reported to exhibit significant activity in inhibiting kinase function, which is vital for treating diseases where these enzymes are dysregulated .

Diabetes Management

Research has indicated that derivatives of 6-Bromo-1H-pyrrolo[3,2-b]pyridine may be beneficial in managing blood glucose levels. This could have implications for the treatment of conditions like hyperglycemia, diabetes, and associated cardiovascular diseases . The compound’s role in regulating blood glucose could lead to new therapeutic strategies for diabetes management.

Pharmaceutical Development

In pharmaceutical chemistry, 6-Bromo-1H-pyrrolo[3,2-b]pyridine serves as a versatile intermediate for synthesizing a variety of bioactive molecules. Its structure is conducive to modifications that can lead to the development of new drugs with potential applications across a range of therapeutic areas .

Biological Studies

The compound is used in biological studies to understand cellular processes. It has been utilized in the synthesis of molecules that can affect cellular microtubule networks, which are crucial for cell division and structure . This application is important for developing treatments for diseases that involve rapid cell proliferation, such as cancer.

Industrial Applications

While primarily used in scientific research, 6-Bromo-1H-pyrrolo[3,2-b]pyridine also finds applications in industrial settings. It can be employed in the synthesis of nitrogen-containing heterocyclic compounds, which are used in the production of fluorescent dyes, photosensitive materials, and other industrial chemicals .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, STOT SE 3 . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Eigenschaften

IUPAC Name

6-bromo-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-5-3-7-6(10-4-5)1-2-9-7/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFFFCVPCVATIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640145
Record name 6-Bromo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1H-pyrrolo[3,2-b]pyridine

CAS RN

944937-53-5
Record name 6-Bromo-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944937-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1H-pyrrolo[3,2-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-methyl-3-nitro-pyridine (1.58 g, 7.28 mmol) [prepared according to WO 2006/103449] in dimethylformamide (10 mL) was added dimethylformamide dimethyl acetal (1.65 mL, 12.37 mmol). The reaction mixture was stirred at 100° C. for 1 h, then cooled to room temperature and concentrated in vacuo. The residue was dissolved in glacial acetic acid (25 mL) and iron powder (3.25 g, 58.24 mmol) was added. The reaction mixture was stirred at 100° C. for 21 h, then it was cooled to room temperature. Methanol (25 mL) was added and the suspension was filtered and washed with Methanol. The filtrate was concentrated in vacuo. The residue was partitioned between saturated aqueous sodium bicarbonate and ethyl acetate. The organic layer was separated, dried over sodium sulfate, filtered, and adsorbed on silica gel. Purification on silica gel by flash chromatography using a gradient of 0-70% ethyl acetate/hexane provided 869 mg of the title compound as an ivory solid (60% yield): 1H NMR (DMSO-d6): δ 6.77 (s, 1H), 7.68 (s, 1H), 8.00 (s, 1H), 8.36 (s, 1H), 11.46 (broad s, 1H); MS (m/z) 197, 199 [M+H+]+.
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.25 g
Type
catalyst
Reaction Step Three
Yield
60%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.